molecular formula C14H16F3NO B13454095 {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B13454095
M. Wt: 271.28 g/mol
InChI Key: RHLPDSQCEGLGDP-UHFFFAOYSA-N
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Description

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a synthetic organic compound featuring a 3-azabicyclo[3.1.1]heptane core, a phenyl ring substituted with a trifluoromethyl group, and a hydroxymethyl functional group. This structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds based on the 3-azabicyclo[3.1.1]heptane scaffold have been identified as potent and selective inhibitors of soluble adenylyl cyclase (sAC), a key enzyme in intracellular signaling . Inhibition of sAC represents a promising, non-hormonal approach for male contraception, as sAC is essential for sperm motility and maturation . The trifluoromethylphenyl substituent is a common pharmacophore that often enhances a compound's metabolic stability and binding affinity to biological targets . Beyond reproductive health, research into sAC inhibitors suggests potential applications in other therapeutic areas, including the regulation of intraocular pressure and lysosomal function . The hydroxymethyl group provides a versatile synthetic handle for further chemical modification and prodrug development, allowing researchers to fine-tune the compound's physicochemical properties for specific experimental needs . This product is intended for research and further manufacturing use only and is not for diagnostic or therapeutic human or veterinary use.

Properties

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)11-3-1-2-10(4-11)13-5-12(6-13,9-19)7-18-8-13/h1-4,18-19H,5-9H2

InChI Key

RHLPDSQCEGLGDP-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC(=CC=C3)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[311]heptan-1-yl}methanol typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound confers greater electronegativity and hydrophobicity compared to fluorine-substituted analogs (e.g., 3-F-Ph or 4-F-Ph derivatives) . This may enhance membrane permeability and resistance to oxidative metabolism.

Molecular Weight and Complexity :

  • The target compound (MW 270.28) is heavier than simpler analogs like the 5-fluoro derivative (MW 145.17), which may influence pharmacokinetic properties such as oral bioavailability .
  • Hybrid structures (e.g., piperidine-linked derivatives) introduce additional steric bulk, likely reducing conformational flexibility .

Functional Group Modifications :

  • The hydroxymethyl group in all listed compounds provides a handle for further chemical modifications, such as esterification or conjugation, to optimize solubility or binding affinity.

Research Implications:

  • Structure-Activity Relationships (SAR) : The trifluoromethyl group’s strong electron-withdrawing nature could enhance interactions with aromatic residues in enzyme active sites, making the target compound a candidate for protease or kinase inhibition studies.
  • Synthetic Accessibility : Fluorinated analogs are more straightforward to synthesize compared to trifluoromethylated derivatives, which often require specialized reagents (e.g., CF3 sources) .

Biological Activity

The compound {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic organic molecule notable for its unique structural characteristics, including a trifluoromethyl group and a hydroxymethyl functional group. This structure suggests potential biological activities that warrant investigation, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

PropertyValue
Common Name{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol
CAS Number2742660-56-4
Molecular FormulaC₁₄H₁₆F₃NO
Molecular Weight271.28 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems . The presence of the hydroxymethyl group allows for potential hydrogen bonding interactions, which can be crucial for biological activity.

Anticancer Potential

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, related compounds have shown IC₅₀ values as low as 0.051 µM against pancreatic cancer cell lines such as BxPC-3 and Panc-1, suggesting a strong antiproliferative effect .

Table 1: Anticancer Activity of Related Compounds

CompoundIC₅₀ (µM)Cell Line
{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanolTBDTBD
Compound A0.051BxPC-3
Compound B0.066Panc-1
Compound C0.36WI38 (Normal Fibroblast)

The anticancer mechanism is hypothesized to involve DNA intercalation and disruption of cellular processes, leading to apoptosis in cancer cells .

Neuropharmacological Effects

Given the bicyclic amine structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This suggests that {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol could be explored further for its effects on neurological disorders.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods, including microwave-assisted reactions to enhance yield and reduce reaction times. The application of green chemistry principles is also encouraged to promote sustainability in synthesis practices.

Potential Derivatives

Exploring derivatives of {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol may lead to compounds with improved efficacy or reduced toxicity profiles. Modifications at the trifluoromethyl or hydroxymethyl positions could yield valuable insights into structure-activity relationships (SAR).

Study 1: Antiproliferative Activity Assessment

A study assessed the antiproliferative effects of various azabicyclic compounds on pancreatic cancer cell lines, revealing that structural modifications significantly impacted their IC₅₀ values and mechanisms of action.

Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of similar bicyclic amines, demonstrating their ability to influence neurotransmitter release and receptor binding affinities.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling reactions, while NaBH₄ or LiAlH₄ are used for reductions .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions during cyclization .

Which spectroscopic and crystallographic methods are most effective for structural confirmation of this bicyclic compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments, with the trifluoromethyl group causing distinct deshielding in adjacent protons. ¹⁹F NMR confirms CF₃ presence .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₆F₃NO, ~295.28 g/mol).
  • X-ray Crystallography : SHELX software resolves stereochemistry and bond angles, particularly for the strained bicyclic core .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

  • Target Selection : Prioritize receptors with known affinity for bicyclic amines (e.g., serotonin or dopamine receptors) .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement assays using transfected cell lines.
    • Functional Activity : cAMP or calcium flux assays to assess agonism/antagonism .
  • ADME Profiling : Microsomal stability tests (e.g., liver microsomes) predict metabolic liabilities .

What experimental design strategies optimize reaction yields while minimizing byproducts?

Advanced Research Question

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions. For example, a 3-factor Box-Behnken design can map interactions between variables .
  • Byproduct Analysis : Use LC-MS or GC-MS to track impurities. For instance, over-reduction of the hydroxymethyl group may require milder reducing agents .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models binding poses in receptor active sites (e.g., GPCRs). The trifluoromethyl group’s electron-withdrawing effects enhance hydrophobic interactions .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

Advanced Research Question

  • Bioavailability Testing : Measure plasma protein binding and blood-brain barrier penetration. The compound’s logP (~2.5) may limit in vivo efficacy despite high in vitro affinity .
  • Metabolite Identification : Use LC-HRMS to detect active metabolites that contribute to in vivo effects .

What challenges arise in stereochemical analysis of the bicyclic core, and how are they resolved?

Advanced Research Question

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
  • VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration when crystallography fails .

How do structural modifications (e.g., substituent variation) influence bioactivity?

Advanced Research Question

  • SAR Studies : Compare analogs with substituents like Cl, F, or methyl groups. The trifluoromethyl group’s electronegativity enhances receptor binding but may reduce solubility .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

What methodologies assess the compound’s metabolic stability in preclinical models?

Advanced Research Question

  • Liver Microsome Assays : Incubate with NADPH and measure parent compound depletion over time.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .

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